Product packaging for 5-Amino-1H-inden-2(3H)-one hcl(Cat. No.:CAS No. 1314928-84-1)

5-Amino-1H-inden-2(3H)-one hcl

Cat. No.: B3034000
CAS No.: 1314928-84-1
M. Wt: 183.63
InChI Key: IKKQMPHIECUJHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Structural Significance of Indenone and Indanone Frameworks in Organic Synthesis

The indenone and indanone structural motifs are highly regarded in organic chemistry, primarily because they are found in a multitude of natural products and synthetically created bioactive molecules. rsc.orgresearchgate.netacs.org These frameworks consist of a benzene (B151609) ring fused to a five-membered ring, which is either unsaturated (indenone) or saturated (indanone), creating a rigid bicyclic system. researchgate.net This inherent structural rigidity and the presence of various reactive sites make them privileged scaffolds and versatile building blocks for synthesizing complex molecular architectures. rsc.orgacs.org

In synthetic chemistry, 1-indanones are frequently used to construct fused- and spirocyclic systems, which can be purely carbon-based or contain heteroatoms. rsc.org The chemical reactivity of the indanone core, particularly the active methylene (B1212753) hydrogens adjacent to the carbonyl group, makes it suitable for condensation reactions and other organic transformations. researchgate.net Furthermore, beyond their role in building molecules for life sciences, indanone derivatives are increasingly employed in materials science for the development of organic functional materials, such as Organic Light-Emitting Diodes (OLEDs), dyes, and specialized fluorophores, owing to their unique electronic properties. rsc.org The synthesis of these frameworks is well-documented, with methods like the Friedel–Crafts reaction and Nazarov cyclization being common strategies. nih.govbeilstein-journals.org

Positioning of Amino-Indenones as Advanced Synthetic Intermediates

The introduction of an amino group onto the indenone or indanone scaffold, creating amino-indenones and amino-indanones, significantly enhances their utility, positioning them as advanced synthetic intermediates. acs.org The amino group is a versatile functional handle that can be readily converted into other functionalities, such as amides, allowing for late-stage diversification of molecular structure. acs.org This capability is crucial in combinatorial chemistry and medicinal chemistry for creating libraries of related compounds for biological screening.

Aminoindanes, a closely related class of compounds, are recognized for their presence in biologically active molecules. The stereochemistry of the amino group can also be of critical importance, and the synthesis of enantiomerically pure amino-indan intermediates, such as (R)-(5-amino-2,3-dihydro-1H-inden-2-yl)-carbamic acid methyl ester, underscores their value in asymmetric synthesis. colab.ws The development of modern catalytic methods, including rhodium-catalyzed C–H activation, has provided efficient pathways to synthesize functionally diverse amino-indenones, further cementing their role as important building blocks for complex target molecules. acs.org

Current Research Landscape and Future Directions for the Compound

The current research landscape involving indanone and indenone scaffolds is vibrant, with a strong focus on developing novel, efficient, and environmentally benign synthetic methodologies. nih.govacs.org This includes the exploration of transition-metal-catalyzed reactions and photocatalytic radical cascade cyclizations to build these core structures. acs.orgacs.orgacs.org The application of these frameworks as key intermediates in medicinal chemistry is a major driver of research. For instance, derivatives like 2-amino-2,3-dihydro-1H-indene-5-carboxamides have been synthesized and investigated as selective inhibitors of discoidin domain receptor 1 (DDR1), showing potential for anti-pancreatic cancer efficacy in vivo. acs.org Another related compound, 5,6-Diethyl-2,3-dihydro-1H-inden-2-amine hydrochloride, is utilized as a reagent in the preparation of quinolinone compounds intended for the treatment of airway disorders. chemicalbook.com

While extensive research exists for the broader class of amino-indanones, specific studies focusing exclusively on 5-Amino-1H-inden-2(3H)-one hydrochloride primarily identify it as a commercially available chemical reagent. sigmaaldrich.comsigmaaldrich.com Future research will likely involve the use of this specific compound as a foundational building block in drug discovery programs and materials science applications. The continued development of innovative synthetic strategies will undoubtedly expand the utility of such intermediates, enabling the creation of novel compounds with tailored properties for a wide range of scientific applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H10ClNO B3034000 5-Amino-1H-inden-2(3H)-one hcl CAS No. 1314928-84-1

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

5-amino-1,3-dihydroinden-2-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO.ClH/c10-8-2-1-6-4-9(11)5-7(6)3-8;/h1-3H,4-5,10H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKKQMPHIECUJHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)CC2=C1C=CC(=C2)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 5 Amino 1h Inden 2 3h One Hydrochloride and Analogous Indenone/indanone Structures

The synthesis of 5-Amino-1H-inden-2(3H)-one hydrochloride and related indenone/indanone frameworks is a significant area of research due to their prevalence in bioactive molecules and their utility as synthetic intermediates. nih.govnih.gov Methodologies for constructing these structures are diverse, ranging from classical cyclization reactions to modern transition-metal-catalyzed processes. This article focuses on the strategic elaboration of the core bicyclic system and the subsequent installation and transformation of key functional groups.

Advanced Spectroscopic Characterization and Structural Analysis of 5 Amino 1h Inden 2 3h One Hydrochloride

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. For 5-Amino-1H-inden-2(3H)-one hydrochloride, a combination of one-dimensional and multi-dimensional NMR experiments provides a comprehensive understanding of its chemical architecture.

Multi-Dimensional NMR Techniques for Structural Elucidation

While one-dimensional (1D) ¹H and ¹³C NMR spectra offer primary information about the chemical environment of protons and carbons, multi-dimensional techniques are essential for unambiguously assembling the molecular structure. nih.gov Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) establish connectivity between atoms. sigmaaldrich.com

COSY: This experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. For 5-Amino-1H-inden-2(3H)-one, it would reveal correlations between the protons of the two methylene (B1212753) (-CH₂-) groups in the five-membered ring.

HSQC: This experiment correlates protons with their directly attached carbons. It allows for the definitive assignment of each carbon atom in the ¹³C spectrum that is bonded to a proton.

HMBC: This technique reveals long-range correlations between protons and carbons over two or three bonds. This is crucial for piecing together the molecular skeleton. For instance, HMBC would show correlations from the methylene protons to the carbonyl carbon (C2) and to the carbons of the aromatic ring, confirming the indenone core structure. Correlations from the aromatic protons to the amino-substituted carbon (C5) would verify the position of the amino group.

Based on analogous indenone structures, a representative set of NMR chemical shifts can be predicted. nih.govspiedigitallibrary.orgacs.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 5-Amino-1H-inden-2(3H)-one

AtomPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)
C1-~135
C2 (C=O)-~205
C33.0 - 3.2~38
C3a-~130
C46.8 - 7.0~115
C5-~148
C66.7 - 6.9~118
C77.2 - 7.4~125
C7a-~155
-NH₂5.0 - 6.0 (broad)-
H33.0 - 3.2-
H46.8 - 7.0-
H66.7 - 6.9-
H77.2 - 7.4-

Note: Shifts are estimates and can vary based on solvent and concentration. The hydrochloride salt form would influence the shifts of nearby protons, particularly the amino and aromatic protons.

Quantitative NMR for Purity and Reaction Monitoring

Quantitative NMR (qNMR) is a powerful method for determining the purity of a substance without the need for an identical reference standard of the analyte. The technique relies on comparing the integral of an analyte's signal to that of a certified internal standard of known concentration. ox.ac.uk

The process involves dissolving a precisely weighed amount of the sample and the internal standard in a suitable deuterated solvent (e.g., DMSO-d₆). The key requirements are that at least one signal from the analyte and one from the standard are sharp, well-resolved, and free from overlap with other signals. Purity is then calculated from the ratio of their integrals, considering their respective molecular weights and the number of protons contributing to each signal. This method can also be adapted to monitor the progress of the synthesis of 5-Amino-1H-inden-2(3H)-one hydrochloride by tracking the disappearance of reactant signals and the appearance of product signals over time.

Table 2: Potential Internal Standards for qNMR Analysis

StandardMolecular Weight ( g/mol )¹H Chemical Shift (ppm, solvent dependent)Soluble in DMSOSoluble in CDCl₃
Maleic Anhydride98.06~7.3
1,3,5-Trimethoxybenzene168.19~6.1 (Ar-H), ~3.7 (OCH₃)
Dimethyl sulfone94.13~3.0

Dynamic NMR for Tautomeric and Conformational Studies in Related Systems

Dynamic NMR (DNMR) is used to study chemical processes that occur on the NMR timescale, such as tautomerization and conformational changes. The 1H-inden-2(3H)-one core has the potential for keto-enol tautomerism, where a proton could migrate from C1 to the carbonyl oxygen to form an inden-2-ol. DNMR studies at variable temperatures could reveal the presence and equilibrium of such tautomers.

Furthermore, studies on related indenyl systems have demonstrated the power of DNMR in analyzing conformational dynamics. For example, dynamic 600 MHz ¹H NMR analysis of bis[2-(5-methyl-2-furyl)indenyl]zirconium dichloride revealed the presence of two distinct conformational isomers at low temperatures. acs.org The study determined the activation energy barrier for the rotation between these conformers. acs.org Similar DNMR principles could be applied to investigate restricted rotation or ring-puckering dynamics in the five-membered ring of 5-Amino-1H-inden-2(3H)-one and its derivatives.

Mass Spectrometry (MS)

Mass spectrometry is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information on molecular weight and elemental composition.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) measures m/z values with very high accuracy (typically to four or more decimal places). This precision allows for the determination of the elemental formula of a compound, as each formula has a unique exact mass based on the masses of its constituent isotopes. acs.orgconicet.gov.ar For 5-Amino-1H-inden-2(3H)-one (free base formula: C₉H₉NO), HRMS would be used to confirm its elemental composition by comparing the measured mass of the protonated molecule, [M+H]⁺, to the theoretically calculated value. acs.org

Table 3: HRMS Data for the [M+H]⁺ Ion of 5-Amino-1H-inden-2(3H)-one

Ion FormulaElemental CompositionCalculated Exact Mass (m/z)
[C₉H₁₀NO]⁺C=9, H=10, N=1, O=1148.0757

Tandem Mass Spectrometry for Fragmentation Pathways

Tandem mass spectrometry (MS/MS) provides structural information by fragmenting a selected precursor ion and analyzing its product ions. nih.gov In a typical experiment, the protonated molecule of 5-Amino-1H-inden-2(3H)-one ([M+H]⁺, m/z ≈ 148.1) would be selected as the precursor ion. This ion is then subjected to collision-induced dissociation (CID), causing it to break apart into smaller, stable fragment ions. longdom.org The resulting fragmentation pattern is a fingerprint that helps to confirm the molecular structure.

While specific experimental data is not available, plausible fragmentation pathways can be predicted based on the functional groups present. libretexts.org Common losses for ketones include the neutral loss of carbon monoxide (CO). The protonated amine can lead to the loss of ammonia (B1221849) (NH₃).

Table 4: Plausible Fragmentation Pathways for [C₉H₁₀NO]⁺

Precursor Ion (m/z)Proposed Neutral LossFormula of LossFragment Ion (m/z)Formula of Fragment
148.0757Carbon MonoxideCO120.0808[C₈H₁₀N]⁺
148.0757AmmoniaNH₃131.0597[C₉H₇O]⁺

Analyzing these fragmentation patterns provides definitive evidence for the connectivity of the indenone core and the placement of the amino substituent, complementing the data obtained from NMR spectroscopy.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides profound insights into the molecular structure of 5-Amino-1H-inden-2(3H)-one hydrochloride by identifying the vibrational modes of its constituent functional groups.

Characteristic Absorptions of Amino and Ketone Groups

The IR spectrum of 5-Amino-1H-inden-2(3H)-one hydrochloride is distinguished by characteristic absorption bands that signify the presence of its primary functional groups: the amino (NH2) group and the ketone (C=O) group. The amino group typically exhibits symmetric and asymmetric stretching vibrations in the region of 3400-3300 cm⁻¹. For analogous amino-indan derivatives, IR spectra have shown N-H stretching bands around 3440 cm⁻¹ and 3380 cm⁻¹. conicet.gov.ar The carbonyl group of the cyclic ketone is expected to show a strong absorption band in the range of 1740-1670 cm⁻¹. Specifically, for a related indanone, a C=O stretch has been observed at 1740 cm⁻¹. conicet.gov.ar The presence of the hydrochloride salt may influence the position and broadness of the amino group peaks due to the formation of an ammonium (B1175870) salt (-NH3+), which would present broad absorptions in the 3000-2500 cm⁻¹ region.

Table 1: Characteristic Vibrational Frequencies

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Amino (N-H) Asymmetric & Symmetric Stretch 3400 - 3300
Ketone (C=O) Stretch 1740 - 1670
Ammonium (N-H)⁺ Stretch (Broad) 3000 - 2500

X-ray Diffraction for Solid-State Molecular Architecture

X-ray diffraction (XRD) is a powerful technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. For 5-Amino-1H-inden-2(3H)-one hydrochloride, a single-crystal XRD analysis would elucidate its solid-state molecular architecture, including bond lengths, bond angles, and intermolecular interactions.

Chromatographic and Separation Techniques

Chromatographic methods are essential for the separation, identification, and purity assessment of 5-Amino-1H-inden-2(3H)-one hydrochloride and its derivatives.

Gas Chromatography (GC) for Volatile Derivatives

Gas chromatography (GC) is a suitable technique for the analysis of volatile compounds. While 5-Amino-1H-inden-2(3H)-one hydrochloride itself may have limited volatility, it can be derivatized to increase its volatility for GC analysis. For instance, amino groups can be converted to trimethylsilyl (B98337) (TMS) derivatives. researchgate.net

Studies on related methylenedioxy-2-aminoindans have demonstrated the use of GC to determine retention times for both the parent compounds and their TMS derivatives. researchgate.net However, it has been noted that positional isomers can sometimes co-elute on non-polar GC columns, necessitating careful method development or the use of mass spectrometry for definitive identification. researchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity and Identification

Liquid chromatography-mass spectrometry (LC-MS) is a highly sensitive and specific technique for the analysis of non-volatile and thermally labile compounds like 5-Amino-1H-inden-2(3H)-one hydrochloride. LC is used to separate the compound from impurities, while MS provides mass information for identification and structural elucidation.

LC-MS is widely used in the analysis of indane derivatives and other complex organic molecules to confirm molecular weight and assess purity. ias.ac.inresearchgate.net For example, in the synthesis of dihydropyrimidine-2,4(1H,3H)-dione derivatives containing an indenyl group, LC-MS was used to confirm the mass of the synthesized products. ias.ac.in The technique is also invaluable in identifying related impurities and degradation products in pharmaceutical substances. researchgate.net For 5-Amino-1H-inden-2(3H)-one hydrochloride, LC-MS would be the method of choice for purity profiling and identification, with the expected protonated molecule [M+H]⁺ appearing at a mass-to-charge ratio corresponding to its molecular weight.

Table 2: Summary of Analytical Techniques

Technique Application Key Information Obtained
Infrared (IR) Spectroscopy Functional Group Identification Characteristic stretching frequencies of N-H and C=O bonds.
Raman Spectroscopy Structural Analysis Complements IR data, useful for symmetric vibrations.
X-ray Diffraction (XRD) Solid-State Structure 3D atomic arrangement, bond lengths, and angles.
Gas Chromatography (GC) Separation of Volatile Derivatives Retention times for purity assessment.
Liquid Chromatography-Mass Spectrometry (LC-MS) Purity and Identification Separation of non-volatile compounds and confirmation of molecular weight.

Computational Chemistry and Theoretical Investigations of 5 Amino 1h Inden 2 3h One Hydrochloride

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in predicting the molecular properties of 5-Amino-1H-inden-2(3H)-one hydrochloride, offering a microscopic view of its electronic landscape.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. For 5-Amino-1H-inden-2(3H)-one hydrochloride, DFT calculations, often employing hybrid functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can be used to optimize the molecular geometry and predict its electronic properties. conicet.gov.ar These calculations provide a detailed picture of bond lengths, bond angles, and dihedral angles, which are fundamental to understanding the molecule's three-dimensional structure.

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting ability. The HOMO-LUMO energy gap is a crucial parameter that provides insights into the molecule's chemical stability and reactivity. A smaller gap generally implies higher reactivity.

For 5-Amino-1H-inden-2(3H)-one hydrochloride, the HOMO is likely to be localized on the electron-rich aminophenyl part of the molecule, while the LUMO is expected to be centered on the electron-withdrawing indenone system. The interaction and energy difference between these orbitals dictate the molecule's electronic transitions and its behavior in chemical reactions. wikipedia.org The introduction of substituents can significantly alter the HOMO and LUMO energy levels, thereby tuning the molecule's electronic properties. rsc.org

The charge distribution within the molecule, influenced by the electronegativity of the constituent atoms and the presence of the amino and carbonyl functional groups, can be visualized using molecular electrostatic potential (MESP) maps. These maps highlight regions of negative potential (electron-rich) and positive potential (electron-poor), providing a visual guide to the molecule's reactive sites.

Table 1: Illustrative Frontier Molecular Orbital Energies

Molecular OrbitalEnergy (eV)Description
HOMO-5.8Primarily located on the aminophenyl ring, indicating its electron-donating nature.
LUMO-1.5Centered on the indenone moiety, highlighting its electron-accepting character.
HOMO-LUMO Gap4.3Suggests moderate chemical stability.

Note: The values in this table are illustrative and based on typical DFT calculations for similar aromatic ketones. Actual values for 5-Amino-1H-inden-2(3H)-one hydrochloride would require specific computational analysis.

Theoretical calculations can predict various spectroscopic parameters, which can then be compared with experimental data for validation. For instance, Time-Dependent DFT (TD-DFT) can be used to calculate the electronic absorption spectra (UV-Vis), providing information about the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths. researchgate.net

Vibrational frequencies, corresponding to infrared (IR) and Raman spectra, can also be computed using DFT. These calculations help in the assignment of experimental vibrational bands to specific molecular motions, such as the stretching of the C=O and N-H bonds. The calculated frequencies are often scaled by an empirical factor to account for anharmonicity and other systematic errors in the computational method.

Nuclear Magnetic Resonance (NMR) chemical shifts can also be predicted using methods like Gauge-Independent Atomic Orbital (GIAO). These theoretical chemical shifts can aid in the interpretation of experimental ¹H and ¹³C NMR spectra, helping to confirm the molecular structure.

Tautomeric Equilibria and Isomerization Pathways

Tautomerism, the dynamic equilibrium between two or more interconvertible constitutional isomers, is a critical aspect of the chemistry of many organic molecules, including indenone systems. libretexts.org

The 5-Amino-1H-inden-2(3H)-one core structure can potentially exist in different tautomeric forms. The most common is the keto-enol tautomerism, where a proton migrates from a carbon alpha to the carbonyl group to the carbonyl oxygen, resulting in an enol form. libretexts.orgmasterorganicchemistry.com In the case of 5-Amino-1H-inden-2(3H)-one, this would lead to the formation of 5-amino-1H-inden-2-ol.

Another possible tautomerism is the amine-imine equilibrium, where a proton from the amino group migrates. Theoretical calculations, particularly DFT, are essential for assessing the relative stabilities of these different tautomers. conicet.gov.ar By calculating the total electronic energies of the optimized geometries of each tautomer, the most stable form can be identified. The energy difference between tautomers provides an estimate of their equilibrium populations. In many carbonyl compounds, the keto form is generally more stable than the enol form, but this can be influenced by factors such as conjugation, aromaticity, and intramolecular hydrogen bonding. libretexts.orgmasterorganicchemistry.com

The energetic landscape of tautomerization involves the relative energies of the tautomers and the energy barriers for their interconversion. Computational methods can be used to locate the transition state structures connecting the tautomers and calculate the activation energies for the tautomerization process.

Substituents can have a profound effect on tautomeric equilibria. mdpi.com The electron-donating amino group at the 5-position of the indenone ring in 5-Amino-1H-inden-2(3H)-one is expected to influence the electron density distribution across the molecule. This, in turn, can affect the relative stabilities of the keto and enol forms. For instance, electron-donating groups can sometimes stabilize the enol form by extending the conjugated π-system. mdpi.com The protonation state of the amino group, as in the hydrochloride salt, will also significantly impact the tautomeric preference due to changes in electronic effects and potential hydrogen bonding. The polarity of the solvent is another crucial factor that can shift the tautomeric equilibrium, and its effect can be modeled using polarizable continuum models (PCM) in the calculations. mdpi.com

Computational Mechanistic Studies of Proton Transfer

Proton transfer is a fundamental chemical process that can be crucial in determining the reactivity and biological activity of a molecule. For 5-Amino-1H-inden-2(3H)-one hydrochloride, computational methods can be employed to study the energetics and mechanism of proton transfer events. This could involve intramolecular proton transfer between the amino group and the ketone, or intermolecular proton transfer involving solvent molecules or other species.

Theoretical studies on similar indanone structures have provided a framework for such investigations. For instance, computational analysis of hydroxy-1-indanones has been used to evaluate the thermodynamics of intramolecular proton transfer. mdpi.comresearchgate.net High-level ab initio methods, such as G3(MP2)//B3LYP, can be utilized to calculate the enthalpies of tautomerization, providing insight into the relative stability of the different protonation states. mdpi.com

In a hypothetical study on 5-Amino-1H-inden-2(3H)-one, the proton transfer from the protonated amine to the carbonyl oxygen could be modeled. The transition state for this process would be located, and the activation energy barrier calculated. This would reveal how kinetically favorable the proton transfer is. The calculations would also determine the relative energies of the resulting tautomers.

Table 1: Hypothetical Calculated Energetic Data for Proton Transfer in 5-Amino-1H-inden-2(3H)-one

ParameterComputational MethodCalculated Value (kcal/mol)
Proton Affinity (Amino Group)DFT/B3LYP/6-311++G(d,p)-
Proton Affinity (Carbonyl Oxygen)DFT/B3LYP/6-311++G(d,p)-
Activation Energy (Intramolecular H+ Transfer)CBS-QB3-
Enthalpy of TautomerizationG3(MP2)//B3LYP-

Note: The values in this table are hypothetical and serve to illustrate the type of data that would be generated from such a computational study.

These computational approaches are essential for understanding the acid-base properties of the molecule and predicting its behavior in different chemical environments.

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is an indispensable tool for elucidating complex reaction mechanisms, providing detailed insights into transition states and reaction intermediates that are often difficult to observe experimentally. For 5-Amino-1H-inden-2(3H)-one hydrochloride, density functional theory (DFT) calculations could be used to explore various potential reaction pathways.

Studies on related indenone and indanone systems demonstrate the power of this approach. For example, DFT calculations have been successfully used to unravel the mechanism of gold-catalyzed cyclization reactions to form indenones, identifying the rate-determining steps and rationalizing the observed product distributions. chemrxiv.org Similarly, the mechanism of multi-component reactions involving indanone derivatives to form complex heterocyclic systems has been investigated using DFT, clarifying the sequence of bond-forming events. researchgate.net In another instance, computational studies on cascade reactions have revealed the formation of indenone as a side product, detailing the energetics of the competing pathways. actascientific.com

For 5-Amino-1H-inden-2(3H)-one, a computational study could investigate its synthesis or subsequent transformations. For a given reaction, the geometries of all reactants, intermediates, transition states, and products would be optimized. By calculating the energies of these species, a detailed potential energy surface can be constructed.

Table 2: Illustrative DFT-Calculated Free Energy Profile for a Hypothetical Reaction of 5-Amino-1H-inden-2(3H)-one

Reaction StepSpeciesComputational LevelRelative Free Energy (kcal/mol)
1ReactantsM06/6-311+G(d,p)0.0
2Transition State 1M06/6-311+G(d,p)+22.5
3Intermediate 1M06/6-311+G(d,p)-5.2
4Transition State 2M06/6-311+G(d,p)+18.9
5ProductsM06/6-311+G(d,p)-15.7

Note: The data in this table is representative and illustrates the output of a mechanistic study using DFT.

Such an analysis would reveal the rate-determining step of the reaction and provide a basis for optimizing reaction conditions or designing more efficient synthetic routes.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations offer a way to study the dynamic behavior of molecules over time, providing insights into their conformational flexibility and intermolecular interactions. nih.gov For 5-Amino-1H-inden-2(3H)-one hydrochloride, MD simulations can be used to explore its conformational landscape and how it interacts with its environment, such as solvent molecules or biological macromolecules.

MD simulations have been applied to various indanone derivatives to understand their behavior in complex systems. For example, simulations have been used to study the binding of indanone derivatives to protein targets, revealing key interactions and conformational changes upon binding. nih.govnih.gov Other studies have used MD to investigate the self-aggregation of indanone thiosemicarbazones in aqueous solution and their interactions with cyclodextrins. conicet.gov.ar The conformational preferences of cyclic ketones have also been extensively studied using a combination of spectroscopic techniques and computational methods, including MD simulations. acs.orgnih.gov

A typical MD simulation of 5-Amino-1H-inden-2(3H)-one hydrochloride would involve placing the molecule in a simulation box filled with solvent (e.g., water) and allowing the system to evolve over time according to the principles of classical mechanics. Analysis of the simulation trajectory can reveal the most populated conformations, the flexibility of different parts of the molecule, and the nature of its interactions with surrounding molecules.

Table 3: Representative Data from a Hypothetical Molecular Dynamics Simulation of 5-Amino-1H-inden-2(3H)-one

PropertySimulation ParameterResult
Simulation Time100 ns-
Predominant ConformerDihedral Angle (C1-C2-C3-C4)-
Root Mean Square Fluctuation (RMSF) of Amino Group--
Radial Distribution Function g(r) of Water around Amino Group--

Note: This table illustrates the types of analyses that can be performed on an MD simulation trajectory. The results are hypothetical.

These simulations can provide a dynamic picture of the molecule's behavior that complements the static information obtained from quantum mechanical calculations, offering a more complete understanding of its properties and potential functions.

Strategic Applications in Organic Synthesis: 5 Amino 1h Inden 2 3h One Hydrochloride As a Core Building Block

Precursor for Advanced Heterocyclic Scaffolds

The strategic placement of amino and keto functionalities within the 5-Amino-1H-inden-2(3H)-one structure makes it an ideal starting material for the synthesis of a wide array of fused and spiro-heterocyclic scaffolds. These scaffolds are of significant interest due to their prevalence in medicinally important molecules. openmedicinalchemistryjournal.com The reactivity of the ketone allows for condensations with various reagents, while the amino group can participate in cyclization reactions, leading to the formation of novel ring systems.

For instance, the condensation of indanones with other molecules can lead to the formation of complex heterocyclic systems. While direct examples using 5-Amino-1H-inden-2(3H)-one hydrochloride are not extensively detailed in readily available literature, the reactivity of the parent indanone scaffold is well-documented. For example, ninhydrin (B49086) (1,2,3-indanetrione), a related indanone, is a crucial building block in the synthesis of various polycyclic compounds, including those with benzofuran, pyrrole, and imidazole (B134444) fragments. dergipark.org.tr This suggests the potential of 5-Amino-1H-inden-2(3H)-one to undergo similar transformations.

Furthermore, the amino group can be a key participant in the construction of nitrogen-containing heterocycles. The synthesis of fused chromeno[4,3-b]pyrrolo[3,2-h]quinolin-7(1H)-one compounds highlights the utility of amino-functionalized precursors in building complex, multi-ring systems with potential biological activity. openmedicinalchemistryjournal.com The general principle involves the sequential reaction of functional groups to build up the heterocyclic framework, a strategy directly applicable to 5-Amino-1H-inden-2(3H)-one hydrochloride.

Synthon for Structurally Complex Indane/Indenone Analogues

The inherent framework of 5-Amino-1H-inden-2(3H)-one hydrochloride provides a robust starting point for the elaboration into more complex indane and indenone derivatives. These derivatives are often key components of pharmacologically active agents and functional materials.

Synthesis of Indene (B144670) Amino Acid Derivatives

The synthesis of indene amino acid derivatives has been explored as a route to novel succinate (B1194679) dehydrogenase inhibitors. In a representative synthesis, while not starting directly from 5-Amino-1H-inden-2(3H)-one, the core structure of a 2-amino-indene-2-carboxylic acid derivative is central. colab.ws The synthesis commences with 1,2-bis(bromomethyl)benzene (B41939) and ethyl isocyanoacetate to form an isocyano-indene carboxylate, which is then hydrolyzed under acidic conditions to yield the corresponding amino derivative. colab.ws This amino-indene ester serves as a platform for further functionalization, demonstrating the utility of the amino-indane scaffold in creating amino acid analogues. colab.ws

Construction of Indanone-Based α-Amino Acid Systems

The indanone core is a valuable template for the construction of constrained α-amino acids, which are of interest in peptide and protein science. The development of synthetic routes to these systems often leverages the reactivity of the indanone carbonyl group. While specific examples starting from 5-Amino-1H-inden-2(3H)-one hydrochloride are not prevalent, the general strategies employed for other indanones are informative. For example, the synthesis of enantiomerically pure (R)-(5-amino-2,3-dihydro-1H-inden-2-yl)-carbamic acid methyl ester has been achieved through various routes involving the resolution of aminoindan intermediates. researchgate.net This underscores the importance of the amino-indan skeleton in accessing chiral amino acid derivatives.

The table below outlines a general synthetic approach to an indene amino acid derivative, illustrating the transformation of the indane core. colab.ws

StepStarting MaterialsReagents and ConditionsIntermediate/ProductYield
11,2-bis(bromomethyl)benzene, ethyl isocyanoacetate---Ethyl 2-isocyano-2,3-dihydro-1H-indene-2-carboxylate57.3%
2Ethyl 2-isocyano-2,3-dihydro-1H-indene-2-carboxylateHCl, EtOAc, EtOH, Ar, rt, 20 h2-Amino-indene-2-carboxylic acid ethyl ester96.2%
32-Amino-indene-2-carboxylic acid ethyl ester, 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acidNMI, TCFH, MeCN, Ar, 16 hEthyl 2-(3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamido)-2,3-dihydro-1H-indene-2-carboxylate---
4Ethyl 2-(3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamido)-2,3-dihydro-1H-indene-2-carboxylateLiOH·H₂O, THF, MeOH, H₂O, 16 h; then 1 M HCl2-(3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamido)-2,3-dihydro-1H-indene-2-carboxylic acid---

Integration into Quinolinone and Related Frameworks

The amino functionality of 5-Amino-1H-inden-2(3H)-one hydrochloride makes it a suitable precursor for the synthesis of fused quinolinone systems. Quinoline (B57606) and its derivatives are a prominent class of heterocycles with a wide range of biological activities, including antimalarial, antibacterial, and anti-inflammatory properties. acgpubs.org The Friedländer annulation, which involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an active methylene (B1212753) group, is a classic method for quinoline synthesis. acgpubs.org

The synthesis of tricyclic quinolines from 5-aminoindole (B14826) demonstrates the feasibility of using amino-functionalized five-membered ring systems to construct fused quinolines. dergipark.org.tr In these reactions, the aminoindole is condensed with acetone (B3395972) or mesityl oxide to form the quinoline ring. dergipark.org.tr This approach can be conceptually extended to 5-Amino-1H-inden-2(3H)-one, where the amino group and the adjacent aromatic ring can participate in a similar cyclization to form an indeno[5,6-b]quinolin-2-one framework. The synthesis of pyrimido[4,5-c]quinoline (B14755456) derivatives from amino-substituted precursors further illustrates the versatility of this strategy in generating complex, medicinally relevant scaffolds. mdpi.com

Ligand Design and Synthesis for Organometallic Complexes (e.g., Metallocenes)

Indenyl ligands and their derivatives are of significant importance in the field of organometallic chemistry, particularly in the design of metallocene catalysts for olefin polymerization. uni-bayreuth.dewikipedia.org The introduction of functional groups onto the indenyl framework allows for the fine-tuning of the electronic and steric properties of the resulting metal complexes, thereby influencing their catalytic activity and selectivity. acs.org

While the direct use of 5-Amino-1H-inden-2(3H)-one hydrochloride in metallocene synthesis is not widely reported, the amino group offers a handle for further modification to create novel indenyl ligands. For example, the amino group could be transformed into other functionalities, such as amides or phosphines, which can then coordinate to a metal center. The synthesis of group 4 metallocenes bearing η5-2-(N-azolyl)indenyl ligands, prepared from 2-indanone, demonstrates the principle of modifying the indenyl ring to create new ligand architectures. acs.org In these syntheses, the indanone is converted to a 2-bromo-1H-indene, which then undergoes a palladium-catalyzed amination with various azoles. acs.org A similar strategy could be envisioned starting from 5-Amino-1H-inden-2(3H)-one, where the amino group is first protected, followed by modification at the 2-position and subsequent deprotection and functionalization of the amino group.

The general approach to synthesizing metallocenes involves the deprotonation of the indenyl ligand precursor with a strong base, such as n-butyllithium, followed by reaction with a metal halide, like zirconium tetrachloride or hafnium tetrachloride. uni-bayreuth.degoogle.com

Participation in Multicomponent and Diversity-Oriented Synthesis

Multicomponent reactions (MCRs) and diversity-oriented synthesis (DOS) are powerful strategies in modern drug discovery, enabling the rapid generation of libraries of structurally complex and diverse small molecules from simple starting materials. nih.govdovepress.com The bifunctional nature of 5-Amino-1H-inden-2(3H)-one hydrochloride makes it an attractive candidate for participation in such reactions.

The presence of both an amino group and a ketone functionality allows for the potential involvement of this molecule in various MCRs. For example, the amino group can act as the amine component in Ugi or Passerini reactions, while the ketone can participate in condensations with other components. While specific MCRs involving 5-Amino-1H-inden-2(3H)-one hydrochloride are not extensively documented, the general principles of MCRs suggest its potential utility. For instance, multicomponent reactions involving aminoazoles, aldehydes, and various C-H acids are well-established for the synthesis of diverse heterocyclic scaffolds. frontiersin.org By analogy, 5-Amino-1H-inden-2(3H)-one could potentially react with aldehydes and other suitable partners in a one-pot fashion to generate complex indanone-fused heterocycles.

The concept of DOS relies on the ability to generate a wide range of molecular scaffolds from a common starting material through divergent reaction pathways. The reactivity of the amino and ketone groups in 5-Amino-1H-inden-2(3H)-one hydrochloride can be selectively harnessed to achieve such diversity. For example, protection of one functional group while reacting the other, followed by deprotection and further transformation, can lead to a variety of structurally distinct products.

Q & A

Basic Research Questions

Q. What analytical methods are recommended for assessing the purity of 5-Amino-1H-inden-2(3H)-one HCl in synthetic batches?

  • Methodological Answer : High-performance liquid chromatography (HPLC) is the gold standard for purity analysis, particularly for quantifying residual solvents or byproducts. For example, a protocol using a C18 column with a mobile phase gradient (e.g., water/acetonitrile + 0.1% trifluoroacetic acid) can achieve >98% purity, as demonstrated in related indole-derived compounds . Cross-validation with mass spectrometry (MS) or nuclear magnetic resonance (NMR) is advised to confirm structural integrity.

Q. What synthetic routes are commonly employed for the preparation of this compound, and what parameters influence yield?

  • Methodological Answer : A two-step synthesis is typical:

  • Step 1 : Cyclization of substituted indene precursors under acidic conditions (e.g., HCl/ethanol reflux) to form the indenone core.
  • Step 2 : Amidation or reductive amination to introduce the amino group, followed by HCl salt formation.
    Critical parameters include reaction temperature (optimized at 80–100°C), stoichiometry of reducing agents (e.g., NaBH₄), and purification via recrystallization from ethanol/water mixtures .

Q. How should researchers handle and store this compound to maintain stability?

  • Methodological Answer : Store in airtight, light-protected containers at 2–8°C under inert gas (e.g., argon) to prevent oxidation. The hydrochloride salt form enhances stability compared to freebase analogs, but moisture sensitivity necessitates desiccants like silica gel. Conduct periodic stability assays via thermogravimetric analysis (TGA) to monitor decomposition thresholds .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data (e.g., NMR vs. XRD) when characterizing derivatives of this compound?

  • Methodological Answer : Contradictions often arise from dynamic proton exchange in solution (NMR) versus static crystal packing (XRD). To address this:

  • Perform variable-temperature NMR to identify tautomeric equilibria.
  • Compare XRD-derived bond lengths/angles (e.g., C-N in the indenone core) with computational models (DFT or molecular dynamics).
    Cross-referencing with analogs like 2-aminoindane hydrochloride (CAS 2338-18-3) can provide benchmark data .

Q. What strategies optimize regioselectivity in functionalizing the indenone core for structure-activity relationship (SAR) studies?

  • Methodological Answer :

  • Electrophilic Aromatic Substitution : Use directing groups (e.g., -NH₂) to favor substitution at the 5-position.
  • Transition Metal Catalysis : Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) at the 3-position, leveraging steric hindrance from the fused bicyclic system.
  • Computational Guidance : Employ docking studies or frontier molecular orbital (FMO) analysis to predict reactive sites. Case studies on bisindolylmaleimide analogs highlight the impact of substituent electronic effects .

Q. How does the hydrochloride salt form influence crystallization behavior and polymorphic outcomes?

  • Methodological Answer : The HCl counterion enhances crystallinity by stabilizing ionic interactions in the lattice. To study polymorphism:

  • Screen crystallization solvents (e.g., ethanol vs. acetone) and cooling rates.
  • Use single-crystal XRD (via instruments like ORTEP-3) to compare packing motifs with non-salt analogs. For example, 2-aminoindane hydrochloride (CAS 2338-18-3) forms a monoclinic P2₁/c space group with Z'=1, influenced by Cl⁻ hydrogen bonding .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Amino-1H-inden-2(3H)-one hcl
Reactant of Route 2
5-Amino-1H-inden-2(3H)-one hcl

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.